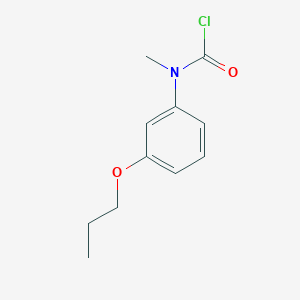![molecular formula C10H11NO4S B14597821 N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine CAS No. 60193-92-2](/img/structure/B14597821.png)
N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine is a complex organic compound that belongs to the family of quinone imines These compounds are known for their diverse biological activities and are found in various natural products, endogenous biochemical substances, and drugs
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine typically involves the reaction of L-cysteine with a quinone derivative. One common method involves the reaction of L-cysteine with 5-hydroxy-6-oxocyclohexa-2,4-dien-1-one under acidic conditions. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pH, and reaction time. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone imine structure to a hydroquinone form.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and sulfonyl chlorides.
Major Products
The major products formed from these reactions include various quinone derivatives, hydroquinones, and substituted aromatic compounds. These products can have different biological and chemical properties, making them useful in various applications.
科学研究应用
N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes, including electron transfer and redox reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent and in the treatment of oxidative stress-related diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions that are crucial for cellular processes. It can also interact with enzymes and proteins, modulating their activity and affecting various biochemical pathways.
相似化合物的比较
N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine can be compared with other quinone imines and related compounds:
Quinomethanes: These compounds have similar structures but differ in their substituents and reactivity.
Benzoxathiol Derivatives: These compounds share some structural features but have different biological activities and applications.
Halogenated Quinone Imines: These derivatives have enhanced biological activity due to the presence of halogen atoms.
The uniqueness of this compound lies in its specific structure and the presence of the L-cysteine moiety, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
60193-92-2 |
|---|---|
分子式 |
C10H11NO4S |
分子量 |
241.27 g/mol |
IUPAC 名称 |
(2R)-2-[(2,3-dihydroxyphenyl)methylideneamino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C10H11NO4S/c12-8-3-1-2-6(9(8)13)4-11-7(5-16)10(14)15/h1-4,7,12-13,16H,5H2,(H,14,15)/t7-/m0/s1 |
InChI 键 |
PJWONSDRZCLJSN-ZETCQYMHSA-N |
手性 SMILES |
C1=CC(=C(C(=C1)O)O)C=N[C@@H](CS)C(=O)O |
规范 SMILES |
C1=CC(=C(C(=C1)O)O)C=NC(CS)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


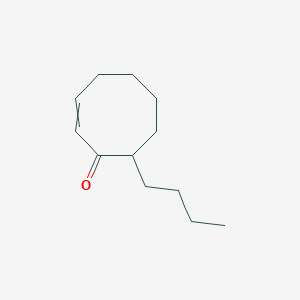
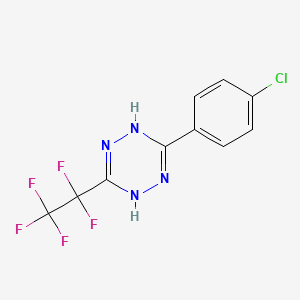
![2,4-Dithiabicyclo[3.2.0]hept-1(5)-ene-3-thione](/img/structure/B14597758.png)
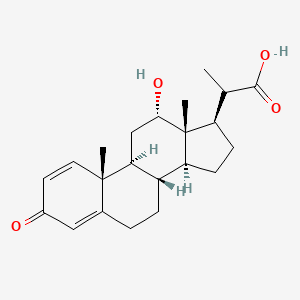
![1-{2-Methoxy-4-[(oxiran-2-yl)methoxy]-3-propylphenyl}ethan-1-one](/img/structure/B14597773.png)
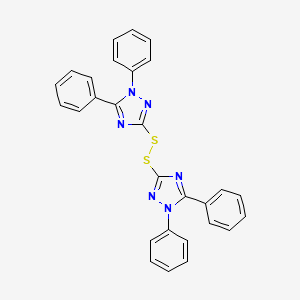
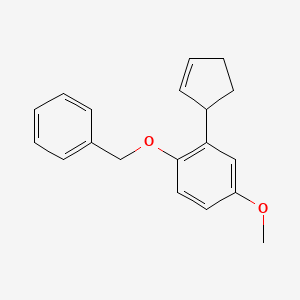
![1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl-](/img/structure/B14597793.png)
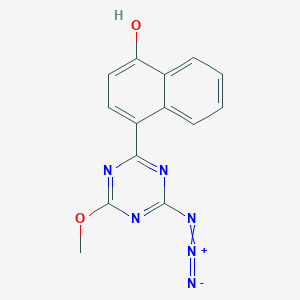
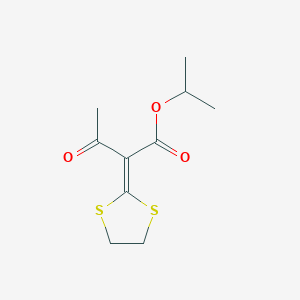
![3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one](/img/structure/B14597812.png)
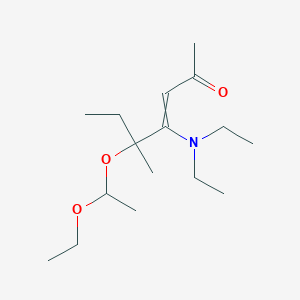
phenylphosphanium](/img/structure/B14597825.png)
